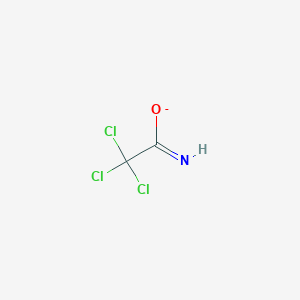

Trichloroacetimidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2HCl3NO- |

|---|---|

Molecular Weight |

161.39 g/mol |

IUPAC Name |

2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/p-1 |

InChI Key |

UPQQXPKAYZYUKO-UHFFFAOYSA-M |

Canonical SMILES |

C(=N)(C(Cl)(Cl)Cl)[O-] |

Synonyms |

trichloroacetamide trichloroacetimidate |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Synthetic Utility of Trichloroacetimidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetimidates are a class of organic compounds characterized by the functional group ROC(=NH)CCl₃. They serve as highly versatile intermediates in modern organic synthesis, primarily recognized for their role as efficient activating groups for alcohols. Their utility is most prominently showcased in glycosylation reactions and the Overman rearrangement, enabling the formation of complex glycosidic linkages and the stereoselective synthesis of allylic amines, respectively. This guide provides a comprehensive overview of the structure of trichloroacetimidates, detailed experimental protocols for their synthesis and key applications, and a visualization of the reaction mechanisms in which they participate.

Core Structure and Data

The geometry of the trichloroacetimidate functional group has been determined through X-ray crystallography. A key study on p-nitrobenzyl this compound provides valuable insights into its structural parameters.[1] The C-N bond exhibits significant double bond character, being notably short. The imidate group (C-O-C-N) is typically planar.

Table 1: Selected Bond Lengths and Angles for the this compound Functional Group [1]

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| C-O | 1.346 | |

| C=N | 1.251 | |

| C-C(Cl₃) | 1.554 | |

| C-Cl (avg.) | 1.765 | |

| Bond Angles | ||

| O-C=N | 125.7 | |

| O-C-C(Cl₃) | 110.5 | |

| N=C-C(Cl₃) | 123.8 |

Experimental Protocols

Detailed methodologies for the synthesis of trichloroacetimidates and their subsequent use in key synthetic transformations are outlined below.

Synthesis of an Allylic this compound

This protocol describes the formation of an allylic this compound from the corresponding allylic alcohol, a crucial precursor for the Overman rearrangement.[2]

Materials:

-

Allylic alcohol

-

Dichloromethane (CH₂Cl₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Trichloroacetonitrile (Cl₃CCN)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the allylic alcohol (1.0 eq) in dichloromethane.

-

Add DBU (0.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add trichloroacetonitrile (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the allylic this compound.

The Overman Rearrangement

This procedure details the[3][3]-sigmatropic rearrangement of an allylic this compound to form an allylic trichloroacetamide.[2][3][4]

Materials:

-

Allylic this compound

-

(Optional) Palladium(II) or Mercury(II) catalyst

-

An appropriate solvent (e.g., toluene or xylene)

Procedure:

-

Dissolve the allylic this compound in a high-boiling point solvent.

-

For catalyzed reactions, add a catalytic amount of a Pd(II) or Hg(II) salt.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting allylic trichloroacetamide by column chromatography.

Schmidt Glycosylation

This protocol outlines the use of a glycosyl this compound as a donor in a glycosylation reaction to form a glycosidic bond.

Materials:

-

Glycosyl this compound (donor)

-

Glycosyl acceptor (an alcohol)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂))

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.

-

Dissolve the reactants in anhydrous dichloromethane.

-

Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

-

In a separate flask, dissolve the glycosyl this compound donor in anhydrous dichloromethane.

-

Add the donor solution to the acceptor solution via cannula.

-

Add a catalytic amount of the Lewis acid to the reaction mixture.

-

Stir the reaction at the same temperature until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding a base (e.g., triethylamine or pyridine).

-

Allow the mixture to warm to room temperature, filter through celite, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving trichloroacetimidates.

Caption: The Overman Rearrangement pathway.

Caption: The Schmidt Glycosylation pathway.

References

Synthesis of Trichloroacetimidates from Trichloroacetonitrile: A Comprehensive Technical Guide

This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a thorough examination of the synthesis of trichloroacetimidates from trichloroacetonitrile and alcohols. This reaction is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as oligosaccharides and other natural products, due to the utility of trichloroacetimidates as versatile alkylating agents.[1]

Core Reaction and Mechanism

The formation of a trichloroacetimidate proceeds via the base-catalyzed addition of an alcohol to trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group significantly activates the nitrile carbon towards nucleophilic attack.[2]

The reaction is initiated by the deprotonation of the alcohol (ROH) by a base to form a more nucleophilic alkoxide (RO⁻). This alkoxide then attacks the nitrile carbon of trichloroacetonitrile. Subsequent protonation of the resulting intermediate yields the this compound product.

Experimental Protocols

Detailed below are representative experimental procedures for the synthesis of trichloroacetimidates. These protocols are based on established and reliable methods reported in the literature.

General Procedure using an Organic Base (DBU)

This procedure is adapted from a well-documented Organic Syntheses protocol and is suitable for a wide range of alcohols.[3]

Materials:

-

Alcohol (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

-

Trichloroacetonitrile (1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

The alcohol and anhydrous dichloromethane are added to the flask.

-

The solution is cooled to 0-4 °C using an ice/water bath.

-

DBU is added to the stirred solution.

-

Trichloroacetonitrile is then added dropwise over several minutes.

-

The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting alcohol is observed (typically within 1-2 hours).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the pure this compound.

Procedure for Glycosyl Trichloroacetimidates with Base-Dependent Stereoselectivity

In carbohydrate chemistry, the choice of base can significantly influence the anomeric stereoselectivity of the resulting glycosyl this compound.[2]

Materials:

-

Hemiacetal (protected sugar) (1.0 eq)

-

Base (see table below)

-

Trichloroacetonitrile (1.5-2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the hemiacetal in anhydrous dichloromethane under an inert atmosphere, add the selected base.

-

Cool the mixture to the appropriate temperature (see table below).

-

Add trichloroacetonitrile dropwise.

-

Stir the reaction at the specified temperature and monitor by TLC.

-

Work-up and purification are performed as described in the general procedure.

| Base | Control | Typical Product |

| Potassium Carbonate (K₂CO₃) | Kinetic | β-trichloroacetimidate |

| Sodium Hydride (NaH) | Thermodynamic | α-trichloroacetimidate |

| Cesium Carbonate (Cs₂CO₃) | Thermodynamic | α-trichloroacetimidate |

| Potassium Hydroxide (KOH) | Thermodynamic | α-trichloroacetimidate |

| Table 1: Influence of Base on Stereoselectivity of Glycosyl this compound Formation.[2] |

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of trichloroacetimidates from various alcohols.

| Alcohol Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| trans-2-Hexen-1-ol | DBU (0.2) | CH₂Cl₂ | 4 | 1 | >95 (crude) | [3] |

| Benzyl Alcohol | NaH (cat.) | CH₂Cl₂ | RT | - | High | [2][4] |

| Protected D-Glucose | NaH | CH₂Cl₂ | RT | - | 96 (α/β 85:15) | [5] |

| Protected D-Glucose | K₂CO₃ | CH₂Cl₂ | RT | - | - | [2] |

| Table 2: Summary of Reaction Conditions and Yields. |

Experimental Workflow and Logical Relationships

The successful synthesis of trichloroacetimidates relies on a systematic experimental workflow and a clear understanding of the interplay between the reaction components.

The logical relationship between the core components is crucial for optimizing the reaction. The choice of base, for instance, directly impacts the reaction rate and, in chiral systems, the stereochemical outcome.

Side Reactions and Considerations

While generally a high-yielding reaction, the formation of trichloroacetimidates can be accompanied by side reactions. In the context of glycosyl trichloroacetimidates, a notable side product is the corresponding N-glycosyl trichloroacetamide.[6] Isotopic labeling studies have suggested that this is not a simple intramolecular rearrangement but rather an intermolecular aglycon transfer process.[7][8] This becomes more significant with less reactive alcohol acceptors.[8] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help minimize the formation of these byproducts. Additionally, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis of the trichloroacetonitrile and the this compound product.[2][6]

References

- 1. surface.syr.edu [surface.syr.edu]

- 2. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cuvillier.de [cuvillier.de]

- 5. rsc.org [rsc.org]

- 6. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of O-Alkyl Trichloroacetimidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Alkyl trichloroacetimidates are highly versatile and reactive intermediates that have found widespread application in modern organic synthesis. Their utility primarily stems from the facile activation of the trichloroacetimidate group under mild acidic conditions, rendering the oxygen atom a good leaving group. This property has made them indispensable reagents for a variety of chemical transformations, most notably in the stereoselective formation of glycosidic bonds, a cornerstone of carbohydrate chemistry and glycobiology. Beyond their prominent role in glycosylation, O-alkyl trichloroacetimidates also serve as efficient alkylating agents for a range of nucleophiles, including alcohols, carboxylic acids, and sulfonamides. This guide provides a comprehensive overview of the fundamental properties of O-alkyl trichloroacetimidates, including their synthesis, stability, reactivity, and key applications, with a focus on providing practical experimental details and mechanistic insights.

Core Properties and Synthesis

O-Alkyl trichloroacetimidates are characterized by the presence of a CCl₃C(=NH)O-R functional group. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the imidate functionality.

Synthesis:

The most common method for the preparation of O-alkyl trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile. A variety of bases can be employed for this transformation, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a popular choice due to its non-nucleophilic nature and ability to catalyze the reaction in high yields.[1]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of O-alkyl trichloroacetimidates are crucial for their characterization and handling. Below is a summary of key data for some common examples.

Table 1: Physical Properties of Selected O-Alkyl Trichloroacetimidates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| O-Allyl-2,2,2-trichloroacetimidate | C₅H₆Cl₃NO | 202.47 | 54-70 / 7.5-11.25 | 1.333 | 1.489 |

| O-Benzyl-2,2,2-trichloroacetimidate | C₉H₈Cl₃NO | 252.52 | 106-114 / 0.5 | 1.359 | 1.545 |

Table 2: 1H and 13C NMR Chemical Shift Ranges for Key Moieties in O-Alkyl Trichloroacetimidates (in CDCl₃)

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| NH | 8.2-8.4 (br s) | - |

| C=NH | - | 161-163 |

| CCl₃ | - | 91-92 |

| O-CH ₂-Alkyl/Aryl | 4.1-5.3 | 65-75 |

Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.

Reactivity and Reaction Mechanisms

The reactivity of O-alkyl trichloroacetimidates is dominated by the susceptibility of the imidate carbon to protonation or coordination with a Lewis acid. This activation facilitates the departure of the trichloroacetamide byproduct and the formation of a reactive intermediate that can be trapped by a nucleophile.

Glycosylation Reactions

The most significant application of O-alkyl trichloroacetimidates is in the synthesis of O-glycosides. O-Glycosyl trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to generate a highly reactive oxocarbenium ion intermediate. This intermediate is then intercepted by a glycosyl acceptor (an alcohol) to form the glycosidic bond. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the acceptor, the choice of catalyst, and the reaction temperature.[2]

Caption: General mechanism of Lewis acid-catalyzed glycosylation.

Table 3: Representative Yields for Glycosylation Reactions Using O-Glycosyl Trichloroacetimidates

| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Yield (%) | Ref. |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Cholesterol | TMSOTf | 65 | [3] |

| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | Methanol | Organocatalyst 1 | 99 | [4] |

| Peracetylated GlcNAc this compound | Tyrosine derivative | - | Not specified | [5] |

Alkylation Reactions

O-Alkyl trichloroacetimidates are also effective reagents for the O-alkylation of alcohols and carboxylic acids, and the N-alkylation of sulfonamides. These reactions typically proceed under acidic catalysis or, in some cases, under thermal conditions. The reaction is believed to proceed through an Sₙ1-like mechanism involving the formation of a carbocation intermediate, especially for benzylic and allylic trichloroacetimidates.[6]

Caption: General mechanism for acid-catalyzed alkylation.

Table 4: Representative Yields for Alkylation Reactions Using O-Alkyl Trichloroacetimidates

| O-Alkyl this compound | Nucleophile | Conditions | Yield (%) | Ref. |

| O-Benzyl this compound | 3-Hydroxymethyl-2-methyl cyclopentanone | TFMSA (cat.) | 60 | [7] |

| O-Benzyl this compound | Benzoic Acid | Refluxing toluene | 76 | [8] |

| Secondary benzylic trichloroacetimidates | p-Toluenesulfonamide | Refluxing toluene | Good yields | [9] |

Rearrangement to N-Alkyl Trichloroacetamides

A notable side reaction, and in some cases a synthetically useful transformation, is the rearrangement of O-alkyl trichloroacetimidates to the corresponding N-alkyl trichloroacetamides. This rearrangement is particularly prevalent for allylic and benzylic imidates and can be promoted by either thermal conditions or Lewis acids.[1][10] The mechanism is believed to proceed through a cationic intermediate.[1]

References

- 1. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Protection-Glycosylation Reactions for Synthesis of Lipid II Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl this compound, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trichloroacetimidate Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The trichloroacetimidate methodology, a cornerstone of modern synthetic chemistry, offers a robust and versatile platform for the formation of carbon-heteroatom bonds. This guide provides a detailed exploration of the core reaction mechanisms, focusing on two of its most significant applications: the Overman rearrangement for the synthesis of allylic amines and the Schmidt glycosylation for the construction of oligosaccharides. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the knowledge to effectively apply and troubleshoot these powerful reactions.

Core Concepts of the this compound Reaction

Trichloroacetimidates are highly reactive intermediates that serve as excellent electrophiles upon activation. They are typically prepared from the corresponding alcohol and trichloroacetonitrile in the presence of a base. The electron-withdrawing trichloromethyl group renders the imidate nitrogen a good leaving group upon protonation or coordination to a Lewis acid. This activation facilitates nucleophilic attack, leading to the formation of new bonds with a variety of nucleophiles.

Two of the most prominent applications of this methodology are the Overman rearrangement, a[1][1]-sigmatropic rearrangement to form allylic amines, and the Schmidt glycosylation, a powerful tool for the stereoselective synthesis of glycosidic linkages.

The Overman Rearrangement

The Overman rearrangement is a reliable method for the conversion of allylic alcohols to allylic amines with a 1,3-transposition of functionality.[2][3][4] The reaction proceeds through the formation of an allylic this compound, which then undergoes a thermal or metal-catalyzed[1][1]-sigmatropic rearrangement.[2][3]

The mechanism of the Overman rearrangement can be broken down into two key stages:

-

Formation of the Allylic this compound: The allylic alcohol is deprotonated by a catalytic amount of a strong base, such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting alkoxide attacks trichloroacetonitrile to form a this compound anion. This anion is basic enough to deprotonate another molecule of the starting alcohol, regenerating the alkoxide and propagating the catalytic cycle.[2][3]

-

[1][1]-Sigmatropic Rearrangement: The allylic this compound then undergoes a concerted, suprafacial[1][1]-sigmatropic rearrangement, analogous to the Claisen rearrangement.[2] This rearrangement typically proceeds through a highly ordered, six-membered chair-like transition state, which accounts for the high diastereoselectivity often observed.[2] The formation of the thermodynamically stable trichloroacetamide functionality provides the driving force for this irreversible rearrangement.[2] The rearrangement can be promoted thermally or by the use of transition metal catalysts like Pd(II) or Hg(II) salts.[3][4]

This protocol is adapted from a representative procedure for the Overman rearrangement.[2]

Materials:

-

Allylic alcohol (1.0 eq)

-

Trichloroacetonitrile (1.5 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add DBU (0.2 eq) to the cooled solution.

-

Add trichloroacetonitrile (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the allylic this compound.

-

Dissolve the purified this compound in a suitable solvent (e.g., xylenes for thermal rearrangement or CH₂Cl₂ for catalyzed rearrangement).

-

For thermal rearrangement, heat the solution at reflux until the rearrangement is complete (monitor by TLC). For catalyzed rearrangement, add the appropriate catalyst (e.g., 5.0 mol% R-(–)-COP-Cl) and stir at room temperature for 18 hours.[2]

-

Concentrate the reaction mixture and purify the resulting allylic trichloroacetamide by flash column chromatography.

| Substrate | Catalyst | Conditions | Yield of Imidate | Yield of Amide | Stereoselectivity | Reference |

| trans-2-hexen-1-ol | R-(–)-COP-Cl (5.0 mol%) | CH₂Cl₂, rt, 18 h | 95% | 85% | High (E-alkene) | [2] |

Schmidt Glycosylation

The Schmidt glycosylation reaction is a powerful and widely used method for the synthesis of O-, N-, S-, and C-glycosides.[5][6] The reaction involves the activation of a glycosyl this compound donor with a catalytic amount of a Lewis or Brønsted acid, followed by nucleophilic attack by a glycosyl acceptor (typically an alcohol).[5]

The mechanism of the Schmidt glycosylation is highly dependent on the reaction conditions, including the nature of the glycosyl donor, the acceptor, the catalyst, and the solvent.[7] However, a general mechanistic pathway can be described:

-

Formation of the Glycosyl this compound: A hemiacetal (the glycosyl donor) is reacted with trichloroacetonitrile in the presence of a base to form the glycosyl this compound.

-

Activation of the this compound: A catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid protonates the nitrogen atom of the imidate.[5] This enhances the leaving group ability of the trichloroacetamide moiety.

-

Nucleophilic Attack and Glycosidic Bond Formation: The activated donor can then react via several pathways:

-

Sₙ2-like mechanism: The glycosyl acceptor attacks the anomeric carbon, displacing the protonated trichloroacetamide group and leading to inversion of stereochemistry at the anomeric center. This pathway is favored for α-donors, leading to β-glycosides.[7]

-

Sₙ1-like mechanism: The leaving group departs to form a glycosyl oxocarbenium ion intermediate. The glycosyl acceptor can then attack this planar intermediate from either face, often leading to a mixture of anomers. The stereochemical outcome is influenced by factors such as solvent participation and the presence of participating groups on the glycosyl donor.[8]

-

The stereoselectivity of the Schmidt glycosylation is a complex interplay of these factors. For instance, the use of a participating solvent or a participating group at the C-2 position of the donor can favor the formation of 1,2-trans-glycosides.[9] Conversely, non-participating groups and solvents can lead to 1,2-cis-glycosides.

This protocol provides a general procedure for a TMSOTf-catalyzed glycosylation.[1][5]

Materials:

-

Glycosyl this compound donor (1.0–3.0 eq)

-

Glycosyl acceptor (1.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 eq) and the glycosyl this compound donor (1.0–3.0 eq).

-

Add anhydrous dichloromethane to dissolve the reactants.

-

In a separate flame-dried flask, add activated molecular sieves.

-

Transfer the solution of the donor and acceptor to the flask containing molecular sieves via cannula.

-

Stir the mixture at the desired temperature (typically between -80 °C and 0 °C) for 1 hour.[1]

-

Add TMSOTf (0.1–0.5 eq) dropwise to the reaction mixture.

-

Stir the reaction and monitor its progress by TLC until the glycosyl donor is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite®, washing with dichloromethane.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

The choice of Lewis acid catalyst can significantly impact the yield and stereoselectivity of the glycosylation reaction.

| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temperature | Yield (%) | α:β Ratio | Reference |

| Glucosyl this compound | Aliphatic Alcohol | TMSOTf (10) | CH₂Cl₂ | 0 °C | - | 1:1 | [7] |

| Glucosyl this compound | Aliphatic Alcohol | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 °C | - | 1:1 | [7] |

| Glucosyl this compound | Aliphatic Alcohol | AuCl₃ | - | < -60 °C | - | Highly β-selective | [7] |

| 2-azido-2-deoxygalactose imidate | Fmoc-protected serine | TMSOTf | - | - | - | 1.4:1 | [9] |

| Glucosyl this compound | Aliphatic Alcohol | [PhenH]⁺[BF₄]⁻ (15) | CH₂Cl₂/Et₂O | 25 °C | Good | 1:17-1:25 (β-selective) | [7] |

| Ac₄GalNAc | - | Sc(OTf)₃ | 1,2-C₂H₄Cl₂ | 90 °C | - | 10:90 | [10] |

| Ac₄GalNAc | - | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | 90 °C | - | 90:10 | [10] |

Mandatory Visualizations

Caption: Mechanism of the Overman Rearrangement.

Caption: General Mechanism of Schmidt Glycosylation.

Caption: Experimental Workflow for Schmidt Glycosylation.

References

- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 3. Overman Rearrangement [organic-chemistry.org]

- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl this compound Derivatives [organic-chemistry.org]

- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Schmidt Reaction: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schmidt reaction is a versatile and powerful tool in organic synthesis, enabling the conversion of carbonyl compounds and other electrophiles into amines, amides, and other nitrogen-containing functionalities. This reaction, characterized by the reaction of an azide with a carbonyl derivative under acidic conditions, results in a rearrangement with the expulsion of nitrogen gas. Its significance in the synthesis of complex organic molecules, including natural products and pharmaceuticals, makes a thorough understanding of its history, mechanism, and practical application essential for professionals in drug discovery and development.

Discovery and History

The Schmidt reaction was first reported in 1924 by the German chemist Karl Friedrich Schmidt (1887–1971).[1] In his seminal work, Schmidt successfully converted benzophenone to benzanilide using hydrazoic acid in the presence of a strong acid.[1] This initial discovery laid the foundation for the development of a reaction that has become a staple in the repertoire of synthetic organic chemists.

Initially, the scope of the reaction was explored with ketones. However, it was later demonstrated to be effective with carboxylic acids for the synthesis of amines, and with aldehydes to produce nitriles or formamides.[2] A significant advancement in the application of the Schmidt reaction was the development of the intramolecular version, which was not reported until 1991.[1] This intramolecular variant has proven to be particularly valuable in the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds, such as alkaloids and lactams, which are often the core scaffolds of bioactive molecules.[1]

Reaction Mechanisms

The Schmidt reaction proceeds through different but related mechanistic pathways depending on the nature of the carbonyl substrate. The reaction is closely related to the Curtius rearrangement, with the key difference being the in situ formation of the acyl azide intermediate from a carboxylic acid and hydrazoic acid.[1]

Schmidt Reaction of Carboxylic Acids

The reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid, such as concentrated sulfuric acid, yields a primary amine with the loss of one carbon atom as carbon dioxide.[3] The mechanism is as follows:

-

Formation of the Acylium Ion: The carboxylic acid is first protonated by the strong acid, followed by the loss of a water molecule to form a highly electrophilic acylium ion.[3]

-

Nucleophilic Attack by Hydrazoic Acid: The acylium ion is then attacked by hydrazoic acid (HN₃) to form a protonated acyl azide intermediate.[3]

-

Rearrangement: The protonated acyl azide undergoes a rearrangement, where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂). This step results in the formation of a protonated isocyanate.[3]

-

Hydrolysis: The protonated isocyanate is then attacked by water.[3]

-

Decarboxylation: Subsequent deprotonation and loss of carbon dioxide from the resulting carbamic acid derivative yield the primary amine.[3]

Schmidt Reaction of Ketones

The reaction of a ketone with hydrazoic acid under acidic conditions yields an amide.[3] The mechanism involves the following steps:

-

Protonation of the Carbonyl Group: The ketone is activated by protonation of the carbonyl oxygen by the strong acid.[3]

-

Nucleophilic Addition of Hydrazoic Acid: Hydrazoic acid acts as a nucleophile and adds to the electrophilic carbonyl carbon to form an azidohydrin intermediate.[1]

-

Dehydration: The azidohydrin undergoes dehydration to form a diazoiminium ion.[1]

-

Rearrangement: In a manner analogous to the Beckmann rearrangement, one of the alkyl or aryl groups migrates from the carbon to the nitrogen atom with the concomitant loss of dinitrogen gas. This results in the formation of a nitrilium ion intermediate.[1]

-

Hydration and Tautomerization: The nitrilium ion is attacked by water to form a protonated imidic acid, which then loses a proton to give the imidic acid tautomer of the final amide product.[1]

Quantitative Data Presentation

The yield and regioselectivity of the Schmidt reaction are influenced by the substrate structure, reaction conditions, and the nature of the acid catalyst. Below is a summary of representative examples.

Table 1: Schmidt Reaction of Carboxylic Acids to Amines

| Carboxylic Acid Substrate | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | conc. H₂SO₄ | - | Good | [3] |

| 2-Phenyl-2-methylhexanoic acid | H₂SO₄ | - | 55 | [4] |

| (+)-Camphoric acid | H₂SO₄ | - | 91 | [5] |

Table 2: Schmidt Reaction of Ketones to Amides

| Ketone Substrate | Acid Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Benzophenone | conc. H₂SO₄ | - | Benzanilide | Quantitative | [1] |

| Bicyclic ketone | H₂SO₄ | - | Mixture of lactams | 62 | [5] |

| cis-Bicyclo[3.3.0]octane-3,7-dione | 36% aq. HCl | < 35 | Lactam | 52 | [6] |

Experimental Protocols

Caution: Hydrazoic acid is highly toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood behind a safety shield. It is typically generated in situ from sodium azide and a strong acid.[4]

General Procedure for the Schmidt Reaction of a Carboxylic Acid

A general procedure for the conversion of a carboxylic acid to an amine involves the slow addition of sodium azide to a solution of the carboxylic acid in a strong acid, such as concentrated sulfuric acid.[3] The reaction mixture is typically stirred at a controlled temperature. Upon completion, the reaction is quenched by pouring it onto ice, followed by basification to liberate the free amine, which is then extracted with an organic solvent.

Detailed Protocol for the Schmidt Reaction of a Ketone: Synthesis of a Lactam

The following protocol is for the synthesis of a lactam from cis-bicyclo[3.3.0]octane-3,7-dione.[6]

Materials:

-

cis-Bicyclo[3.3.0]octane-3,7-dione (1.0 g, 7.2 mmol)

-

Sodium azide (0.60 g, 9.1 mmol)

-

36% aqueous HCl (20 mL)

-

20% aqueous NaOH

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

A solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 g, 7.2 mmol) in 36% aqueous HCl (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath to maintain the temperature below 35 °C.

-

Sodium azide (0.60 g, 9.1 mmol) is added portionwise over 20 minutes to the stirred solution.

-

After the addition is complete, the mixture is stirred for 3 hours at room temperature.

-

The reaction mixture is then cooled to 0 °C and the pH is adjusted to 10 with 20% aqueous NaOH.

-

The precipitated sodium chloride is removed by filtration.

-

The aqueous layer is extracted continuously with chloroform for 48 hours.

-

The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the desired lactam (576 mg, 52% yield).[6]

References

The Trichloroacetimidate Leaving Group: A Comprehensive Technical Guide for Synthetic Chemists

The trichloroacetimidate group is a highly effective leaving group in chemical synthesis, particularly in the realm of glycosylation reactions. Its utility stems from its ease of formation, stability, and facile activation under mild acidic conditions, providing a powerful tool for the construction of complex oligosaccharides and glycoconjugates.[1] This technical guide provides an in-depth analysis of the this compound leaving group, encompassing its mechanism of action, factors influencing its reactivity and stereoselectivity, and its application in the synthesis of biologically relevant molecules.

The this compound Donor: Formation and Stability

Glycosyl trichloroacetimidates are typically prepared from the corresponding hemiacetals by reaction with trichloroacetonitrile in the presence of a base.[2][3] These donors are generally stable compounds that can be purified by chromatography and stored, making them convenient reagents in multi-step syntheses.[4] The presence of the electron-withdrawing trichloromethyl group enhances the acidity of the N-H proton, facilitating the formation of the imidate.

Mechanism of Activation and Glycosylation

The activation of a glycosyl this compound is achieved using a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[2] The reaction proceeds through protonation or Lewis acid coordination to the nitrogen atom of the imidate, which makes the trichloroacetamide moiety a good leaving group.[4][5] The departure of the leaving group generates a reactive oxocarbenium ion intermediate, which is then attacked by a nucleophile (the glycosyl acceptor) to form the glycosidic bond.[6]

The stereochemical outcome of the glycosylation is a critical aspect and is influenced by several factors, including the nature of the catalyst, the solvent, the reaction temperature, and the protecting groups on the glycosyl donor.[6][7] The reaction can proceed through different mechanistic pathways, such as Sₙ1-like or Sₙ2-like mechanisms, which in turn dictate the anomeric selectivity.[5]

A significant side reaction that can occur is the formation of an anomeric trichloroacetamide.[8] Isotopic labeling studies have shown that this byproduct is formed through an intermolecular aglycon transfer mechanism, where a glycosyl this compound donor attacks an activated donor species.[8][9]

Factors Influencing Stereoselectivity

Controlling the stereochemistry at the anomeric center is paramount in oligosaccharide synthesis. The this compound method offers several handles to influence the α/β selectivity of the newly formed glycosidic linkage.

Neighboring Group Participation

The presence of a participating group, such as an ester, at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside with high selectivity.[7] The participating group attacks the anomeric center from the backside to form a cyclic intermediate, which then shields one face of the molecule, directing the incoming nucleophile to the opposite face.

Catalyst and Solvent Effects

In the absence of neighboring group participation, the choice of catalyst and solvent plays a crucial role in determining the stereochemical outcome.[7] For instance, the use of heterogeneous catalysts like perchloric acid on silica (HClO₄–SiO₂) has been shown to enhance α-selectivity compared to homogeneous catalysts like TMSOTf.[7] Solvents can also influence the reaction; for example, participating solvents like diethyl ether or dioxane can promote the formation of α-glycosides.[7] Ionic liquids have also been explored as reaction media, with their coordinating or non-coordinating nature affecting the stereoselectivity.[6]

Temperature

Lowering the reaction temperature is a common strategy to improve stereoselectivity.[5] At lower temperatures, the transition states leading to the different anomers are more energetically distinct, often favoring the formation of one isomer over the other.

Quantitative Data on this compound Glycosylations

The following tables summarize quantitative data from various studies, highlighting the influence of different reaction parameters on the yield and stereoselectivity of glycosylation reactions using this compound donors.

Table 1: Effect of Catalyst on Glycosylation Stereoselectivity

| Donor | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (5) | Et₂O/DCM (1:1) | 0 | 85 | 1:4 | [5] |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | [PhenH]⁺[BF₄]⁻ (15) | Et₂O | 25 | 92 | 1:15 | [5] |

| Per-O-benzoylated D-fucopyranosyl this compound | 1-Octanol | TMSOTf (10) | CH₂Cl₂ | -20 | 88 | >20:1 (α) | [1] |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl this compound | Methanol | Organocatalyst 1 (15) | Solvent-free | RT | 99 | 1:73 | [10] |

Table 2: Effect of Solvent on Glycosylation Stereoselectivity

| Donor | Acceptor | Catalyst | Solvent | Temp (°C) | α:β Ratio | Reference |

| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | Toluene | -30 | 1:1.2 | [7] |

| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | Toluene-Dioxane | -30 | 2.0:1 | [7] |

| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | DCM-Dioxane | -30 | 2.0:1 | [7] |

| Donor 1α | Acceptor 4 | TMSOTf (0.02 equiv) | [emim][OTf] | -30 | 1:10 | [6] |

| Donor 1β | Acceptor 4 | TMSOTf (0.02 equiv) | [emim][OTf] | -30 | 1:12 | [6] |

| Donor 1α | Acceptor 4 | TMSOTf (0.02 equiv) | [bmim][PF₆] | -30 | 1:6 | [6] |

| Donor 1β | Acceptor 4 | TMSOTf (0.02 equiv) | [bmim][PF₆] | -30 | 4:1 | [6] |

Experimental Protocols

A general experimental procedure for a this compound-mediated glycosylation is outlined below. It is important to note that reaction conditions should be optimized for each specific donor-acceptor pair.[11]

Materials

-

Fully protected glycosyl this compound donor

-

Glycosyl acceptor

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

General Procedure for TMSOTf-activated Glycosylation[11]

-

To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.) and the this compound donor (1.0–3.0 equiv.).

-

Dissolve the reactants in anhydrous CH₂Cl₂ (to a concentration of 50–100 mM).

-

Add activated molecular sieves to the solution and stir at room temperature for 1 hour.

-

Cool the mixture to the desired temperature (e.g., -80°C to 0°C).

-

Add TMSOTf (0.1–0.5 equiv.) dropwise to the suspension.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound donor is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Applications in Drug Development and Complex Molecule Synthesis

The this compound method is a cornerstone of modern carbohydrate chemistry and has been instrumental in the synthesis of numerous biologically active molecules.[12] Its applications in drug development are vast, enabling the synthesis of:

-

Glycopeptide antibiotics: The late-stage glycosylation in the total synthesis of vancomycin is a prominent example of the power of this method.[12]

-

Mucin-type glycopeptides: These are important targets in cancer immunotherapy research.[13]

-

Glycolipids and GPI anchors: These molecules are crucial for cellular signaling and recognition.[1]

-

Oligosaccharides for vaccine development: The synthesis of complex bacterial capsular polysaccharides relies heavily on efficient glycosylation methods.

The mild reaction conditions and tolerance of a wide range of functional groups make the this compound method highly suitable for the late-stage functionalization of complex molecules.

Conclusion

The this compound leaving group has revolutionized the field of chemical glycosylation. Its reliability, versatility, and the extensive research into controlling its reactivity and stereoselectivity have made it an indispensable tool for chemists. A thorough understanding of the underlying mechanisms and the factors influencing the reaction outcome is crucial for its successful application in the synthesis of complex carbohydrates and glycoconjugates, which are at the forefront of biomedical research and drug development. The continuous development of new catalysts and reaction conditions further expands the scope of this powerful synthetic method.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cuvillier.de [cuvillier.de]

- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. surface.syr.edu [surface.syr.edu]

- 13. Application of the this compound method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]

theoretical calculations on trichloroacetimidate activation

An In-depth Technical Guide on the Theoretical Calculations of Trichloroacetimidate Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations employed to elucidate the activation mechanisms of glycosyl trichloroacetimidates, a cornerstone of modern carbohydrate chemistry. A thorough understanding of these mechanisms at a molecular level is paramount for the rational design of stereoselective glycosylation strategies, which are critical in the synthesis of complex carbohydrates and glycoconjugates for drug development and biological research. This document summarizes key quantitative data from computational studies, details the methodologies used, and visualizes the intricate reaction pathways.

Core Concepts in this compound Activation

Glycosyl trichloroacetimidates are highly versatile glycosyl donors due to their facile preparation and tunable reactivity.[1] Their activation is typically achieved using a catalytic amount of a Lewis acid or a Brønsted acid, leading to the formation of a glycosidic bond with a glycosyl acceptor.[2][3] The stereochemical outcome of this reaction—yielding either an α- or β-glycoside—is a central challenge and has been the subject of extensive theoretical investigation.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the nuanced reaction pathways.[4][5] These studies have revealed that the mechanism can proceed through different pathways, including SN1-like and SN2-like mechanisms, often involving the formation of key intermediates such as oxocarbenium ions.[4][6] The nature of the catalyst, solvent, and protecting groups on the glycosyl donor all play a crucial role in dictating the preferred reaction pathway and, consequently, the stereoselectivity.[3][6]

Reaction Mechanisms and Key Intermediates

Theoretical calculations have delineated several plausible mechanistic pathways for this compound activation. The classical view involves the activation of the imidate nitrogen by a Lewis or Brønsted acid, leading to the departure of the trichloroacetamide leaving group and the formation of a highly reactive oxocarbenium ion intermediate.[6] This intermediate can then be attacked by the glycosyl acceptor from either the α- or β-face.

More recent computational work has highlighted the importance of cooperative catalysis, where the catalyst interacts with both the donor and the acceptor simultaneously.[2] In some cases, self-promoted glycosylations have been observed, where an acidic proton on the acceptor itself facilitates the activation of the this compound donor.[4][7] These studies underscore the complexity of the reaction landscape and the power of computational chemistry to unravel it.

A generalized workflow for the theoretical investigation of this compound activation is depicted below. This process typically starts with the selection of appropriate model systems and computational methods, followed by geometry optimization of reactants, transition states, and products, and culminates in the analysis of the energetic and electronic properties of the system.

References

- 1. cuvillier.de [cuvillier.de]

- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of benzyl trichloroacetimidate

An In-depth Technical Guide to Benzyl Trichloroacetimidate

Introduction

Benzyl 2,2,2-trichloroacetimidate, a member of the this compound class of reagents, is a highly effective and versatile compound for the introduction of the benzyl protecting group to alcohols.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and essential safety information. Its utility is particularly noted for the benzylation of sensitive substrates that are incompatible with traditional basic or strongly acidic conditions.[2]

Physical and Chemical Properties

Benzyl this compound is a colorless to yellow liquid at room temperature.[3] It is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[4] It is miscible with cyclohexane and dichloromethane.[5]

Table 1: Physical Properties of Benzyl this compound

| Property | Value |

| Molecular Formula | C₉H₈Cl₃NO[5][6] |

| Molecular Weight | 252.52 g/mol [5][6] |

| Appearance | Clear colorless to yellow liquid[3] |

| Melting Point | 3 °C[1][5] |

| Boiling Point | 106-114 °C at 0.5 mmHg[5] |

| Density | 1.359 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | 1.545[5] |

Table 2: Spectroscopic Data of Benzyl this compound

| Spectrum | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ 7.40–7.30 (m, 5H, Ar-H), 7.00 (br s, 1H, NH), 4.55 (d, J = 5.6 Hz, 2H, OCH₂)[7] |

| ¹³C NMR (CDCl₃) | δ 161.9 (C=N), 136.3 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.8 (Ar-CH), 92.6 (CCl₃), 45.4 (OCH₂)[7] |

| IR (neat) | 3329, 2977, 2934, 1660 (C=N), 1585, 1513 cm⁻¹[7] |

Chemical Reactivity and Applications

The primary application of benzyl this compound is the protection of hydroxyl groups as benzyl ethers. This reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), under mild acidic conditions.[2] This method is advantageous for substrates containing acid-labile or base-labile functional groups.

Under certain conditions, particularly with Lewis acids or thermal induction, benzyl this compound can undergo rearrangement to form N-benzyl-2,2,2-trichloroacetamide.[7]

Experimental Protocols

Synthesis of Benzyl this compound

The synthesis of benzyl this compound is commonly achieved through the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile, a reaction known as the Pinner reaction.

Diagram of Benzyl this compound Synthesis

Caption: Synthesis of Benzyl this compound.

Detailed Protocol:

-

Dissolve the starting alcohol (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.25 M under an argon atmosphere.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %).

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trichloroacetonitrile (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the benzyl this compound.[7]

O-Benzylation of an Alcohol

The following is a general procedure for the protection of an alcohol using benzyl this compound.

Diagram of O-Benzylation Mechanism

Caption: Mechanism of O-Benzylation.

Detailed Protocol:

-

Dissolve the alcohol (1 equivalent) and benzyl this compound (1.5 equivalents) in a suitable solvent such as a mixture of cyclohexane and dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.[2]

Safety and Handling

Benzyl this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6][8]

-

Handling: Use in a well-ventilated area. Avoid breathing vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[4]

-

Personal Protective Equipment: Wear appropriate safety goggles, chemical-resistant gloves, and protective clothing.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere (e.g., argon).[4]

-

First Aid:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4]

-

In case of skin contact: Wash off immediately with soap and plenty of water.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Clean mouth with water and seek medical attention.[9]

-

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Irritating and toxic gases may be generated during a fire.[4]

Conclusion

Benzyl this compound is a valuable reagent for the benzylation of alcohols, offering a mild, acid-catalyzed alternative to traditional methods. Its utility in protecting sensitive and complex molecules makes it an important tool for researchers and professionals in organic synthesis and drug development. Proper handling and storage are crucial to ensure its stability and safe use.

References

- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Benzyl this compound, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. rsc.org [rsc.org]

- 6. Benzyl 2,2,2-trichloroacetimidate | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Trichloroacetimidate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetimidates are a highly versatile and reactive class of compounds that have become indispensable tools in modern organic synthesis. Their utility stems from the facile formation from alcohols and subsequent activation under mild acidic conditions to serve as potent electrophiles. This reactivity profile has established trichloroacetimidates as premier reagents for a variety of crucial transformations, most notably in the construction of glycosidic bonds (Schmidt glycosylation), the synthesis of allylic amines (Overman rearrangement), and the protection of alcohols. This technical guide provides a comprehensive overview of the core principles of trichloroacetimidate chemistry, detailed experimental protocols for key reactions, and a summary of their applications in the synthesis of complex molecules.

Core Principles of this compound Chemistry

O-alkyl trichloroacetimidates are readily prepared by the addition of an alcohol to trichloroacetonitrile, a reaction typically catalyzed by a mild base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The resulting this compound functionality serves as an excellent leaving group upon activation with a catalytic amount of a Brønsted or Lewis acid.[1] This activation protonates or coordinates to the nitrogen atom of the imidate, facilitating the departure of the neutral and poorly nucleophilic trichloroacetamide byproduct and generating a highly reactive carbocationic intermediate. This intermediate can then be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Key Reactions and Mechanisms

The Schmidt Glycosylation

The Schmidt glycosylation is a cornerstone of modern carbohydrate chemistry, enabling the stereoselective formation of glycosidic linkages. The reaction involves the activation of a glycosyl this compound donor with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), in the presence of a glycosyl acceptor (an alcohol).[2][3]

The mechanism of the Schmidt glycosylation is generally considered to proceed through an Sₙ1-like pathway involving the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of Lewis acid catalyst, and the reaction solvent. A participating protecting group at C-2 (e.g., an acetyl or benzoyl group) can form a dioxolonium ion intermediate, which shields one face of the molecule and directs the incoming nucleophile to the opposite face, typically resulting in the formation of a 1,2-trans-glycoside. In the absence of a participating group, the stereoselectivity is governed by other factors, such as the anomeric effect, which often favors the formation of the α-glycoside.

A common side reaction in Schmidt glycosylations is the formation of a glycosyl trichloroacetamide. Mechanistic studies have shown that this byproduct arises from an intermolecular aglycon transfer mechanism rather than an intramolecular rearrangement.[4]

Logical Relationship: Schmidt Glycosylation Mechanism

Caption: Mechanism of the Schmidt Glycosylation Reaction.

The Overman Rearrangement

The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols. This reaction proceeds via a[2][2]-sigmatropic rearrangement of an intermediate allylic this compound.[5][6] The rearrangement is typically thermally induced or catalyzed by transition metals such as palladium(II) or mercury(II) salts.[6]

The mechanism of the Overman rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, chair-like six-membered transition state.[1][5] This concerted mechanism leads to a high degree of stereoselectivity, with the stereochemistry of the starting allylic alcohol being effectively transferred to the product allylic amine. The reaction is diastereoselective, and the formation of the thermodynamically stable amide bond provides a strong driving force for the reaction.[1]

Signaling Pathway: Overman Rearrangement Mechanism

Caption: The Overman Rearrangement for Allylic Amine Synthesis.

Data Presentation

Table 1: Representative Examples of the Schmidt Glycosylation

| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -20 | 1 | 85 | 1:1.5 |

| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl this compound | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 | 2 | 92 | >95:5 (β) |

| 3 | 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α/β-D-glucopyranosyl this compound | Cholesterol | TMSOTf (0.1) | Et₂O | -78 to 0 | 1.5 | 88 | 1:9 (β) |

| 4 | 2,3,4-Tri-O-benzyl-L-fucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -40 | 0.5 | 91 | >20:1 (α) |

| 5 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl this compound | Fmoc-L-Serine methyl ester | TMSOTf (0.2) | CH₂Cl₂ | -60 | 3 | 75 | >10:1 (α) |

Table 2: Representative Examples of the Overman Rearrangement

| Entry | Allylic Alcohol Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (E)-Hex-2-en-1-ol | Thermal | Xylene | 140 | 24 | 81 |

| 2 | Cinnamyl alcohol | Hg(CF₃CO₂)₂ (0.1) | Toluene | 25 | 2 | 95 |

| 3 | (Z)-But-2-ene-1,4-diol monoacetate | PdCl₂(MeCN)₂ (0.05) | THF | 65 | 4 | 88 |

| 4 | Geraniol | Thermal | Decane | 170 | 18 | 75 |

| 5 | Cholesterol | Thermal | o-Dichlorobenzene | 180 | 48 | 60 |

Experimental Protocols

Protocol 1: General Procedure for the Formation of an O-Glycosyl this compound

-

To a solution of the hemiacetal (1.0 equiv) in anhydrous dichloromethane (0.2 M) is added trichloroacetonitrile (5.0 equiv).

-

The mixture is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) is added dropwise.[7]

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired O-glycosyl this compound.

Experimental Workflow: Synthesis of O-Glycosyl this compound

Caption: Workflow for the synthesis of an O-glycosyl this compound.

Protocol 2: General Procedure for the Schmidt Glycosylation

-

A mixture of the glycosyl this compound donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (0.1 M) is stirred under an argon atmosphere for 30 minutes at room temperature.[2]

-

The mixture is then cooled to the desired temperature (e.g., -40 °C).

-

A solution of the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) in anhydrous dichloromethane is added dropwise.

-

The reaction is stirred at this temperature while being monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through a pad of Celite.

-

The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired glycoside.

Protocol 3: General Procedure for the Thermal Overman Rearrangement

-

A solution of the allylic this compound (1.0 equiv) in a high-boiling solvent such as xylene or o-dichlorobenzene (0.1 M) is prepared in a sealed tube.[1]

-

The solution is degassed by bubbling argon through it for 15 minutes.

-

The sealed tube is heated in an oil bath at the desired temperature (typically 140-180 °C).

-

The progress of the rearrangement is monitored by TLC or ¹H NMR spectroscopy.

-

After completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The resulting crude allylic trichloroacetamide is purified by flash column chromatography on silica gel.

Conclusion

This compound chemistry represents a powerful and versatile platform for the construction of key chemical bonds in organic synthesis. The Schmidt glycosylation and the Overman rearrangement, in particular, have become indispensable methods for the synthesis of complex carbohydrates, alkaloids, and other natural products.[8][9] The mild activation conditions, the generally high yields and stereoselectivities, and the operational simplicity of these reactions have solidified the prominent role of trichloroacetimidates in the synthetic chemist's toolbox. The continued development of new catalysts and reaction conditions for this compound activation promises to further expand the scope and utility of this remarkable class of reagents in the years to come.

References

- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 2. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overman Rearrangement [organic-chemistry.org]

- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 7. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Overman Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Schmidt Trichloroacetimidate Glycosylation in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schmidt trichloroacetimidate method is a cornerstone of modern carbohydrate chemistry, providing a robust and versatile strategy for the stereoselective formation of glycosidic bonds.[1][2] Developed by Richard R. Schmidt, this reaction utilizes glycosyl trichloroacetimidates as highly effective glycosyl donors. These donors are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions, making them suitable for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Their stability and reactivity have led to their widespread use in the synthesis of biologically important molecules, including those with applications in drug development.[3] This document provides detailed protocols, quantitative data, and mechanistic insights to aid researchers in the successful application of this powerful glycosylation method.

Principle and Advantages

The Schmidt glycosylation involves the activation of a glycosyl this compound donor by a catalytic amount of a Lewis or Brønsted acid. This activation generates a reactive oxocarbenium ion intermediate, which is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.

Key Advantages:

-

High Reactivity of Donors: this compound donors are highly reactive, leading to efficient glycosylation reactions.

-

Mild Reaction Conditions: The reaction is typically promoted by catalytic amounts of weak acids, which is compatible with a wide range of protecting groups.[1]

-

Good Stereoselectivity: The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups, solvent, and temperature.

-

Donor Accessibility: Glycosyl trichloroacetimidates are readily synthesized from the corresponding free sugars.

Experimental Protocols

Preparation of Glycosyl this compound Donors

Materials:

-

Protected monosaccharide with a free anomeric hydroxyl group (1.0 equiv)

-

Trichloroacetonitrile (1.5 - 3.0 equiv)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (catalytic amount)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite®

Procedure:

-

Dissolve the protected monosaccharide in anhydrous DCM.

-

Add trichloroacetonitrile to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a catalytic amount of K₂CO₃ or NaH portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the base.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the glycosyl this compound donor.

General Protocol for Schmidt Glycosylation

This protocol describes a general procedure using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the promoter.[1]

Materials:

-

Glycosyl this compound donor (1.0 - 1.5 equiv)

-

Glycosyl acceptor (1.0 equiv)

-

Anhydrous dichloromethane (DCM) or a mixture of DCM and dioxane[3]

-

Activated molecular sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 equiv)

-

Triethylamine or saturated aqueous sodium bicarbonate solution

-

Celite®

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual water and then dry under high vacuum for at least 1 hour.[4]

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried donor and acceptor in anhydrous DCM.

-

Add activated 4 Å molecular sieves to the solution and stir at room temperature for 30-60 minutes.[3]

-

Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add a solution of TMSOTf in anhydrous DCM to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding triethylamine or saturated aqueous sodium bicarbonate solution.[1]

-

Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.

-

Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oligosaccharide by silica gel column chromatography.

Quantitative Data Summary

The outcome of the Schmidt glycosylation is highly dependent on the reaction conditions. The following tables summarize the effects of various parameters on yield and stereoselectivity.

Table 1: Effect of Promoter on Glycosylation Yield and Selectivity

| Donor | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Per-O-benzyl-glucosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | DCM | 0 | 95 | 1:1 | [5] |

| Per-O-benzyl-glucosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (0.1) | DCM | 0 | 92 | 1:1 | [5] |

| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf (0.075) | DCM/Dioxane (1:1) | 0 | 85 | 3.8:1 | [3] |

| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | HClO₄-SiO₂ | DCM/Dioxane (1:1) | 0 | 82 | >20:1 | [3] |

| Per-O-benzyl-galactosyl this compound | Methanol | Organocatalyst 1 (0.15) | Solvent-free | RT | 99 | 1:73 | [6] |

Table 2: Effect of Solvent and Temperature on Stereoselectivity

| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Per-O-benzyl-glucosyl this compound | Cholesterol | TMSOTf | Diethyl Ether | -78 | 85 | >10:1 (α) | [2] |

| Per-O-benzyl-glucosyl this compound | Cholesterol | TMSOTf | Acetonitrile | -40 | 90 | >1:10 (β) | |

| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf | DCM/Dioxane (1:1) | -30 | 88 | 2.0:1 | [3] |

| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf | DCM/Dioxane (1:1) | RT | 85 | 5.3:1 | [3] |

| Per-O-benzyl-glucosyl this compound | Secondary alcohol | (salen)Co catalyst | Diethyl Ether | RT | 96 | 2.6:1 (α) | |

| Per-O-benzyl-glucosyl this compound | Secondary alcohol | (salen)Co catalyst | Acetonitrile | RT | 92 | 1:4 (β) |

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of Schmidt this compound Glycosylation.

Experimental Workflow

Caption: General Experimental Workflow for Schmidt Glycosylation.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete drying: Ensure all reagents and glassware are scrupulously dried. Residual water can hydrolyze the donor or the activated intermediate.[4]

-

Inactive promoter: Use freshly opened or properly stored Lewis acid.

-

Steric hindrance: Highly hindered donors or acceptors may require longer reaction times, higher temperatures, or a more potent promoter.

-

-

Poor Stereoselectivity:

-

Solvent effects: Ethereal solvents (e.g., diethyl ether) tend to favor the formation of α-glycosides, while nitrile solvents (e.g., acetonitrile) often promote β-glycoside formation.[7][8]

-

Temperature: Lower temperatures generally enhance stereoselectivity.

-

Protecting groups: A participating group (e.g., acetate or benzoate) at the C-2 position of the donor will typically lead to the formation of a 1,2-trans-glycosidic linkage. Non-participating groups (e.g., benzyl or azido) are required for the synthesis of 1,2-cis-glycosides.

-

-

Side Reactions:

-

Anomeric scrambling: The anomeric configuration of the this compound donor can influence the stereochemical outcome.

-